Ethyl 4-azido-3-oxopentanoate
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Overview
Description
Ethyl 4-azido-3-oxopentanoate is an organic compound with the molecular formula C7H11N3O3. It is a member of the α-azido ketones family, known for their versatility and wide range of applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-azido-3-oxopentanoate can be synthesized from ethyl 3-chloro-4-oxopentanoate through a nucleophilic substitution reaction with sodium azide in acetone under reflux conditions . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same nucleophilic substitution reaction. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-azido-3-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.
Cycloaddition Reactions: It reacts with alkynes to form 1,2,3-triazoles through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Reduction: The azido group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in acetone under reflux.
Cycloaddition: Copper(I) catalysts with terminal alkynes.
Reduction: Hydrogenation or Staudinger reduction using triphenylphosphine.
Major Products
1,2,3-Triazoles: Formed through CuAAC reactions.
Amines: Produced by reducing the azido group.
Scientific Research Applications
Ethyl 4-azido-3-oxopentanoate is used in various scientific research fields:
Biology: In bioconjugation techniques, particularly in click chemistry for labeling biomolecules.
Industry: Used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its azido group, which participates in cycloaddition reactions to form stable triazole rings. These triazoles exhibit strong dipole moments and hydrogen bonding capabilities, making them useful in various biological and chemical applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-azido-4-oxopentanoate
- Ethyl 4-azido-2-diazo-3-oxobutanoate
- Ethyl 4-azido-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 4-azido-3-oxopentanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly cycloaddition reactions. Its versatility in forming various heterocyclic compounds makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
645392-01-4 |
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Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl 4-azido-3-oxopentanoate |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-7(12)4-6(11)5(2)9-10-8/h5H,3-4H2,1-2H3 |
InChI Key |
NLVXAIXWMDLBKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)N=[N+]=[N-] |
Origin of Product |
United States |
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